molecular formula C24H20N4O6S B2385940 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 851094-65-0

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2385940
CAS RN: 851094-65-0
M. Wt: 492.51
InChI Key: RMYSAEGPTGHWBK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a product which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .


Molecular Structure Analysis

The molecular formula of the compound is C19H17N3O7S . The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.419 Da . It has 10 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its ACD/LogP value is 2.57, indicating its lipophilicity .

Scientific Research Applications

Crystal Structure and Biological Studies

The derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the compound , have been synthesized and characterized, revealing insights into their crystal structures. These compounds have shown notable antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth et al., 2019).

Anticancer Activity

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, similar to the target compound, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Antimicrobial Screening

Thiazole-based 1,3,4-oxadiazoles, which are structurally related to the compound , have been synthesized and subjected to antimicrobial screening. These compounds exhibited significant antibacterial and antifungal activities against various microorganisms (Desai et al., 2016).

Synthesis and Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds displayed potency comparable to that of a clinically trialed class III agent, indicating their potential in producing class III electrophysiological activity (Morgan et al., 1990).

Synthesis, QSAR and Anti-HIV Activity

Derivatives of 1,3,4-oxadiazoles, similar to the target compound, have been synthesized and evaluated for their anti-HIV activity. While they did not show selective inhibition against HIV-1 and HIV-2 replication, some derivatives exhibited inhibitory activity, suggesting potential for further structural modifications leading to new antiviral agents (Syed et al., 2011).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6S/c1-28(18-5-3-2-4-6-18)35(30,31)19-10-7-16(8-11-19)22(29)25-24-27-26-23(34-24)17-9-12-20-21(15-17)33-14-13-32-20/h2-12,15H,13-14H2,1H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYSAEGPTGHWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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